molecular formula C7H10O3 B2627417 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid CAS No. 2470439-26-8

2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid

Cat. No.: B2627417
CAS No.: 2470439-26-8
M. Wt: 142.154
InChI Key: IAQDDZOEHJGCOK-UHFFFAOYSA-N
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Description

2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid is a bicyclic compound with a carboxylic acid functional group. This compound is known for its unique structure, which includes a fused bicyclic ring system with an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-oxabicyclo[21One common method involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid has been studied for its potential use in various fields:

Comparison with Similar Compounds

2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid can be compared to other similar compounds, such as:

The uniqueness of 2-{2-oxabicyclo[21

Properties

IUPAC Name

2-(2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)3-7-1-5(2-7)10-4-7/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQDDZOEHJGCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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